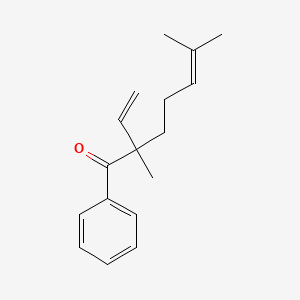
1-Naphthalenecarboxylic acid, 2,6-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenecarboxylic acid, 2,6-dihydroxy- is an organic compound with the molecular formula C11H8O4 It is a derivative of naphthalene, featuring two hydroxyl groups at the 2 and 6 positions and a carboxylic acid group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Naphthalenecarboxylic acid, 2,6-dihydroxy- can be synthesized through several methods. One common approach involves the hydroxylation of 1-naphthalenecarboxylic acid using suitable oxidizing agents. Another method includes the direct introduction of hydroxyl groups into the naphthalene ring, followed by carboxylation.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes, including the oxidation of naphthalene derivatives and subsequent functional group transformations. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Naphthalenecarboxylic acid, 2,6-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Naphthalenecarboxylic acid, 2,6-dihydroxy- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-naphthalenecarboxylic acid, 2,6-dihydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylic acid group enable it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various effects such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
1-Naphthalenecarboxylic acid: Lacks the hydroxyl groups present in 1-naphthalenecarboxylic acid, 2,6-dihydroxy-.
2,6-Naphthalenedicarboxylic acid: Contains two carboxylic acid groups instead of hydroxyl groups.
2-Hydroxy-1-naphthoic acid: Has a hydroxyl group at the 2 position and a carboxylic acid group at the 1 position.
Uniqueness: 1-Naphthalenecarboxylic acid, 2,6-dihydroxy- is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
93379-27-2 |
|---|---|
Formule moléculaire |
C11H8O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2,6-dihydroxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-7-2-3-8-6(5-7)1-4-9(13)10(8)11(14)15/h1-5,12-13H,(H,14,15) |
Clé InChI |
DWCSXSQEGHQXEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C(=O)O)O)C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14349469.png)


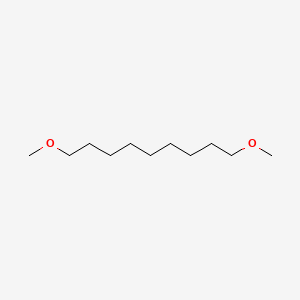
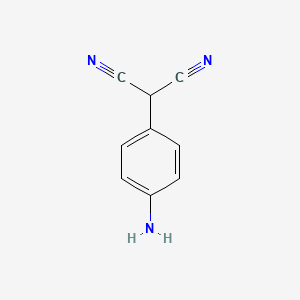
![2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one](/img/structure/B14349497.png)
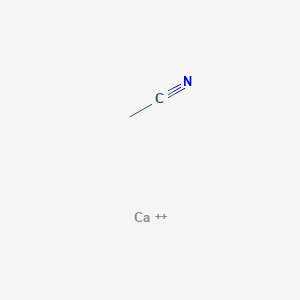
![2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14349524.png)
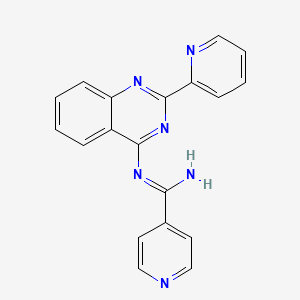
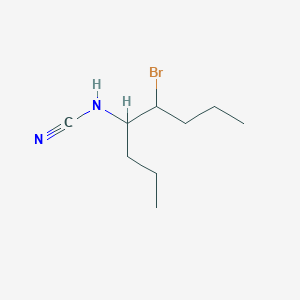
![3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B14349544.png)

